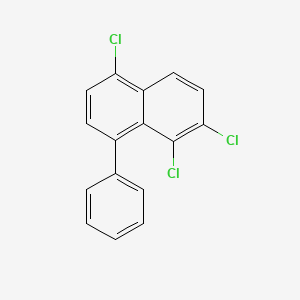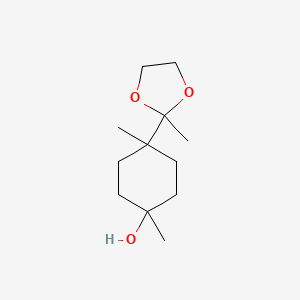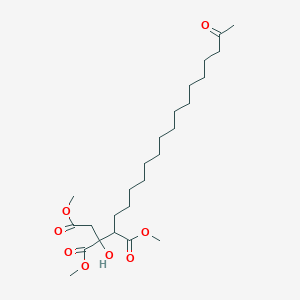
Trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate is an organic compound characterized by its complex structure, which includes three carboxyl functional groups. This compound is part of the tricarboxylic acid family, known for their significant roles in various biochemical processes and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate typically involves esterification reactions. One common method is the esterification of citric acid with methanol in the presence of a catalyst such as thionyl chloride . The reaction is carried out at low temperatures (around 273 K) to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts like zirconium(IV) dichloride oxide hydrate can be used to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The carboxyl groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acid chlorides and anhydrides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include various esters, alcohols, and hydrocarbons, depending on the specific reaction pathway and conditions.
Applications De Recherche Scientifique
Trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable complexes with various pharmaceutical agents.
Mécanisme D'action
The mechanism by which Trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate exerts its effects involves its interaction with various molecular targets. The compound’s carboxyl groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Citric Acid:
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid, another tricarboxylic acid involved in metabolic pathways.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid, which exists in cis and trans forms.
Uniqueness
Trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate is unique due to its long carbon chain and the presence of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized industrial applications and scientific research.
Propriétés
Numéro CAS |
64767-77-7 |
|---|---|
Formule moléculaire |
C25H44O8 |
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C25H44O8/c1-20(26)17-15-13-11-9-7-5-6-8-10-12-14-16-18-21(23(28)32-3)25(30,24(29)33-4)19-22(27)31-2/h21,30H,5-19H2,1-4H3 |
Clé InChI |
JNQDVVBGWIOKAM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCCCCCCCCCCCCC(C(=O)OC)C(CC(=O)OC)(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


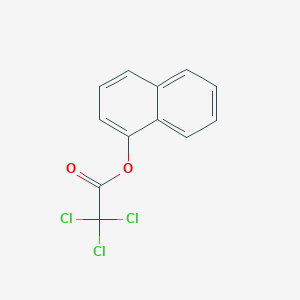

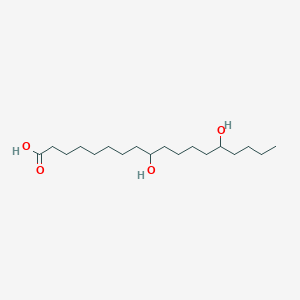
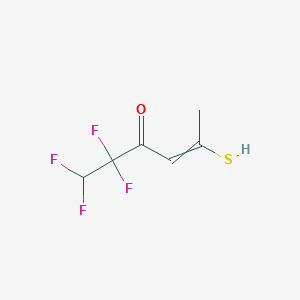
![1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene](/img/structure/B14490632.png)
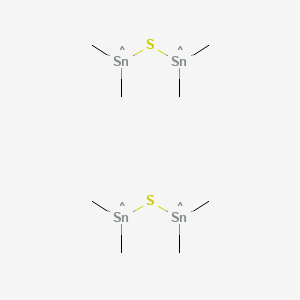
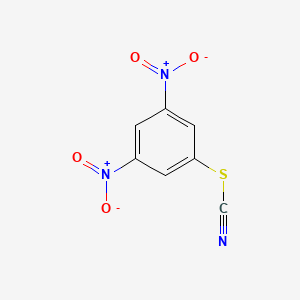


![[Dec-9-ynoxy(diphenyl)methyl]benzene](/img/structure/B14490654.png)
![8-Methyl-2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-amine](/img/structure/B14490658.png)
![Phosphonic acid, [2-furanyl(methylamino)methyl]-, diethyl ester](/img/structure/B14490659.png)
